9-Benzyl-2-chloro-9H-purin-6-ol
Description
Significance of Purine (B94841) Derivatives in Modern Organic Synthesis and Chemical Sciences
The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a cornerstone of chemical and biological sciences. chemicalbook.com Its derivatives are fundamental components of essential biomolecules, including the nucleic acids DNA and RNA, where adenine (B156593) and guanine (B1146940) play a crucial role in the storage and transmission of genetic information. nih.govnih.gov Beyond their role in genetics, purine derivatives are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the primary energy carriers in cells, while cyclic adenosine monophosphate (cAMP) and guanosine monophosphate (cGMP) act as critical second messengers in signal transduction pathways. rsc.org
The broad biological importance of purines has made their derivatives a rich source of inspiration for medicinal chemistry and drug discovery. chemicalbook.com By modifying the purine core at various positions, chemists can create a vast array of molecules with diverse pharmacological activities. researchgate.net This has led to the development of numerous drugs for a wide range of diseases. chemicalbook.com For instance, purine analogs are used as antiviral agents that mimic natural nucleosides to interfere with viral replication, and as anticancer agents that can inhibit enzymes essential for cancer cell growth. nih.gov Furthermore, substituted purines have shown potential as anti-inflammatory, antimicrobial, and neuroprotective agents. nih.gov
In modern organic synthesis, the development of efficient methods for the construction and functionalization of the purine ring system is a significant area of research. beilstein-journals.org The versatility of the purine scaffold allows for the introduction of various substituents, which can fine-tune the molecule's electronic and steric properties, thereby influencing its biological activity. The synthesis of these complex molecules often involves multi-step sequences and the use of advanced catalytic methods. beilstein-journals.org The ongoing exploration of purine chemistry continues to yield novel compounds with unique properties, underscoring the enduring importance of this heterocyclic system in science. cdnsciencepub.com
Overview of 9-Benzyl-2-chloro-9H-purin-6-ol within the Context of Substituted Purine Chemistry
This compound is a member of the substituted purine family, a class of compounds extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a purine core with a benzyl (B1604629) group attached at the N9 position, a chlorine atom at the C2 position, and a hydroxyl group at the C6 position, which exists in tautomeric equilibrium with its keto form, 9-benzyl-2-chloro-1H-purin-6(9H)-one.
The synthesis of this compound is not widely documented in publicly available literature, but it can be conceptually derived from its precursor, 9-benzyl-2,6-dichloro-9H-purine. The synthesis of this precursor typically involves the benzylation of 2,6-dichloropurine (B15474). For instance, reacting 2,6-dichloropurine with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) can yield 9-benzyl-2,6-dichloro-9H-purine. Selective hydrolysis of the C6-chloro group of this precursor would then lead to the formation of this compound. This selectivity is based on the generally higher reactivity of the chlorine atom at the C6 position of the purine ring towards nucleophilic substitution compared to the chlorine at the C2 position.
Within the broader context of substituted purine chemistry, compounds with similar substitution patterns have been investigated for various therapeutic purposes. The presence of a halogen at the C2 or C6 position is a common feature in many biologically active purine derivatives, often serving as a key element for their mechanism of action or as a site for further synthetic elaboration. nih.govnih.gov The N9-substitution is also a critical determinant of biological activity, as seen in many nucleoside analogs used in antiviral and anticancer therapies. researchgate.net While specific research on the biological activities of this compound is limited, its structural features place it within a class of compounds with significant potential for further investigation in drug discovery and chemical biology.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9ClN4O |
|---|---|
Molecular Weight |
260.68 g/mol |
IUPAC Name |
9-benzyl-2-chloro-1H-purin-6-one |
InChI |
InChI=1S/C12H9ClN4O/c13-12-15-10-9(11(18)16-12)14-7-17(10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,18) |
InChI Key |
LQIHZDQWYQABII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(NC3=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9 Benzyl 2 Chloro 9h Purin 6 Ol and Analogues
Strategies for Purine (B94841) Ring Construction and Derivatization
The formation of the purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, can be achieved through various synthetic routes. thieme-connect.de These methods can be broadly categorized into those that build upon a pre-existing pyrimidine or imidazole ring and those that construct the bicyclic system from acyclic precursors. thieme-connect.de
Traube Purine Synthesis and Contemporary Adaptations
First introduced by Wilhelm Traube in 1900, the Traube purine synthesis is a classical and widely used method for constructing the purine ring. slideshare.netslideshare.net The traditional approach involves the cyclization of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as formic acid, to form the imidazole portion of the purine. thieme-connect.de
The general scheme of the Traube synthesis starts with a 4-amino-6-hydroxypyrimidine (B372064) or a 4,6-diaminopyrimidine. chemistry-online.com The key step is the introduction of an amino group at the C5 position of the pyrimidine ring, which is typically achieved through nitrosation followed by reduction. chemistry-online.com The resulting 4,5-diaminopyrimidine is then cyclized with a suitable one-carbon source. slideshare.net While formic acid is common, other reagents like chlorocarbonic ester can also be employed for the ring closure. chemistry-online.com
Contemporary adaptations of the Traube synthesis have expanded its scope and efficiency. These modern approaches often focus on milder reaction conditions and a broader range of compatible functional groups. For instance, alternative cyclizing agents beyond formic acid have been explored to introduce diversity at the C8 position of the purine ring. thieme-connect.de
Pyrimidine-Based Annulation Reactions
Pyrimidine-based annulation reactions represent a versatile strategy for constructing the purine scaffold. This approach involves building the imidazole ring onto a pre-functionalized pyrimidine. The Traube synthesis is a prime example of this strategy. thieme-connect.de The synthesis of purine nucleotides often begins with the formation of the pyrimidine ring, followed by the addition of the imidazole ring. nih.gov
The de novo synthesis of pyrimidine nucleotides, for example, starts with the formation of carbamoyl (B1232498) phosphate, which then reacts with aspartate to build the initial pyrimidine ring. sci-hub.se This pyrimidine core can then be further elaborated to construct the fused imidazole ring, leading to the purine system. utah.edu The key intermediate, 5-phosphoribosyl-1-pyrophosphate (PRPP), plays a crucial role in both purine and pyrimidine nucleotide biosynthesis, highlighting the interconnectedness of these pathways. utah.edumicrobenotes.com
Reconstructive Approaches to Purine Systems
Reconstructive approaches offer an alternative to the linear construction of the purine ring. These methods can involve the rearrangement or transformation of existing heterocyclic systems into the purine core. While less common than the stepwise construction from pyrimidine or imidazole precursors, these methods can provide unique pathways to novel purine analogues.
One conceptual example of a reconstructive approach in a related context is the opening of the purine ring of ATP during histidine biosynthesis, which is then re-closed to regenerate the purine structure. nih.gov While not a synthetic method for initial purine construction, this biological process illustrates the principle of purine ring reconstruction.
Regioselective Introduction of Substituents onto the Purine Core
The biological activity of purine derivatives is highly dependent on the nature and position of their substituents. Therefore, the regioselective introduction of functional groups onto the purine core is a critical aspect of their synthesis.
N9-Benzylation Strategies in Purine Synthesis
The introduction of a benzyl (B1604629) group at the N9 position of the purine ring is a common modification in the synthesis of purine-based therapeutic agents. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. acs.org
Several strategies have been developed to achieve regioselective N9-alkylation. One common method involves the reaction of a purine with an alkyl halide, such as benzyl bromide, in the presence of a base. acs.org The choice of base and solvent can significantly influence the N7/N9 selectivity. For instance, the use of tetrabutylammonium (B224687) hydroxide (B78521) has been shown to favor the formation of the N9-alkylated product. researchgate.net Another approach utilizes a β-cyclodextrin to block the N7 position of the purine ring, thereby directing alkylation to the N9 position with high regioselectivity. researchgate.net
In a specific example for a related compound, 2,6-dichloro-9-benzylpurine, the synthesis was achieved by reacting 2,6-dichloropurine (B15474) with benzyl bromide in dimethylsulfoxide with potassium carbonate as the base.
Halogenation and Halogen Exchange Reactions for C2-Chlorination
The introduction of a chlorine atom at the C2 position of the purine ring is a key step in the synthesis of 9-Benzyl-2-chloro-9H-purin-6-ol and its analogues. Halogenation of the purine core can be achieved through various methods. For instance, treatment of purine derivatives with reagents like m-chloroperbenzoic acid (MCPBA) in an aprotic solvent can lead to chlorination. osti.gov
The introduction of a halogen at the C2 position of purines can make the resulting nucleosides resistant to deamination by adenosine (B11128) deaminase, which can enhance their biological activity. nih.gov
Furthermore, halogen exchange reactions can be employed to introduce chlorine. For example, a 2,6-dihalopurine derivative can undergo selective nucleophilic substitution. While the C6 position is generally more reactive towards nucleophilic attack, specific reagents and conditions can be used to target the C2 position or to achieve selective exchange at C6 while leaving the C2-chloro group intact. openaccesspub.org The synthesis of cladribine (B1669150) (2-chloro-2'-deoxyadenosine) often involves the glycosylation of a 2-chloropurine derivative, highlighting the importance of having the C2-chloro substituent in place on the purine base prior to subsequent modifications. openaccesspub.org
Data Tables
Table 1: Key Intermediates and Reagents in Purine Synthesis
| Compound/Reagent | Role in Synthesis | Reference |
|---|---|---|
| 4,5-Diaminopyrimidine | Key precursor in Traube synthesis | slideshare.net |
| Formic Acid | One-carbon source for imidazole ring closure | thieme-connect.de |
| 5-Phosphoribosyl-1-pyrophosphate (PRPP) | Activated ribose donor in nucleotide synthesis | utah.edumicrobenotes.com |
| Benzyl Bromide | Benzylating agent for N9-substitution |
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| 4-Amino-6-hydroxypyrimidine | |
| 4,6-Diaminopyrimidine | |
| 4,5-Diaminopyrimidine | |
| Formic acid | |
| Chlorocarbonic ester | |
| Carbamoyl phosphate | |
| Aspartate | |
| 5-Phosphoribosyl-1-pyrophosphate | |
| ATP | |
| Benzyl bromide | |
| 2,6-Dichloropurine | |
| Potassium carbonate | |
| Dimethylsulfoxide | |
| m-Chloroperbenzoic acid | |
| Cladribine (2-Chloro-2'-deoxyadenosine) | |
| 2,6-Dichloro-9-benzylpurine |
Functionalization at the C6 Position, including Hydroxylation
The functionalization of the C6 position of the purine ring is a critical step in the synthesis of this compound and its analogues. The hydroxyl group at the C6 position is often introduced by the hydrolysis of a 6-chloro or other suitable leaving group. The precursor, 9-benzyl-2,6-dichloro-9H-purine, can be synthesized by the benzylation of 2,6-dichloropurine. chemicalbook.com
The conversion of the 6-chloro group to a 6-hydroxy group to form the target compound is a key transformation. This can be achieved through various hydrolytic methods. Beyond simple hydroxylation, the C6 position is amenable to a wide range of functionalizations through nucleophilic aromatic substitution (SNAr) reactions. For instance, treatment of 6-chloropurine (B14466) derivatives with various nucleophiles such as amines, thiols, and alkoxides allows for the introduction of diverse substituents at this position. nih.govacs.org
Recent advancements have focused on developing milder and more efficient methods for C6 functionalization. This includes the use of 6-(imidazol-1-yl)purine derivatives as versatile intermediates that can react with a variety of nucleophiles under mild conditions. acs.org Metal-free, direct C-H functionalization techniques have also emerged, providing green and highly regioselective methods for introducing acyl and alkyl groups at the C6 position. acs.orgrsc.orgresearchgate.net These methods often proceed via radical-based mechanisms and offer excellent functional group tolerance. rsc.org
A comparative overview of different C6 functionalization methods is presented in the table below.
Table 1: Comparison of C6 Functionalization Methods for Purine Scaffolds
| Method | Reagents/Conditions | Advantages |
| Hydrolysis of 6-chloropurines | Aqueous base or acid | Direct route to 6-hydroxypurines (purin-6-ols). |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, thiols, alkoxides | Wide range of substituents can be introduced. nih.govacs.org |
| Use of 6-(imidazol-1-yl) Intermediates | Imidazole followed by various nucleophiles | Mild reaction conditions and high yields. acs.org |
| Direct C-H Acylation | Aldehydes, TBHP (tert-butyl hydroperoxide) | Metal-free, green, and highly regioselective for the C6 position. rsc.org |
| Direct C-H Hydroxyalkylation | Alcohols, PhI(OAc)2-TMSN3 | Metal-free, rapid, and highly regioselective. acs.org |
Control of Regioselectivity in Multi-substituted Purine Architectures
A significant challenge in the synthesis of multi-substituted purines like this compound is controlling the regioselectivity of substitution, particularly N-alkylation. The purine ring has multiple nitrogen atoms (N1, N3, N7, and N9) that can potentially be alkylated, often leading to a mixture of regioisomers. nih.govacs.org Achieving selective N9-benzylation is crucial for the synthesis of the target compound.
Several strategies have been developed to control this regioselectivity. One common approach involves the direct alkylation of a purine salt under carefully optimized conditions, including the choice of base, solvent, and temperature. ub.eduresearchgate.net For instance, using tetrabutylammonium hydroxide as a base under microwave irradiation has been shown to favor N9-alkylation. ub.edu
Another effective method utilizes steric hindrance to direct alkylation. By introducing a bulky substituent at the C6 position, the N7 position can be shielded, thereby promoting alkylation at the N9 position. nih.govacs.org For example, 6-(azolyl)purine derivatives with a coplanar conformation can effectively block the N7 position from approaching alkylating agents. nih.govacs.orgresearchgate.net
The choice of protecting groups can also play a pivotal role in directing the regioselectivity of subsequent reactions. Furthermore, enzymatic and biomimetic approaches, such as using β-cyclodextrin as a phase-transfer catalyst, have demonstrated high N9-regioselectivity by encapsulating the purine and exposing only the N9 position for alkylation. researchgate.net More recent methods have explored direct N7 regioselective alkylation under kinetic control using Lewis acids like SnCl4, which can be useful for synthesizing less common N7-substituted purines. nih.govacs.org
Table 2: Strategies for Controlling Regioselectivity in Purine N-Alkylation
| Strategy | Description | Key Findings and Citations |
| Optimized Reaction Conditions | Fine-tuning of base, solvent, and temperature to favor N9 substitution. | Use of tetrabutylammonium hydroxide and microwave irradiation enhances N9 selectivity. ub.edu |
| Steric Hindrance | Introduction of a bulky group at C6 to shield the N7 position. | 6-(Azolyl)purines with coplanar structures show high N9-alkylation selectivity. nih.govacs.orgresearchgate.net |
| Protecting Groups | Use of protecting groups to block certain nitrogen atoms from reacting. | Bulky protecting groups like 2,3-dicyclohexylsuccinimide (Cy2SI) promote regioselective alkylation. researchgate.net |
| Biomimetic Approaches | Use of host molecules like β-cyclodextrin to selectively expose the N9 position. | β-cyclodextrin assistance leads to excellent N9/N7 regioselectivity in water. researchgate.net |
| Lewis Acid Catalysis | Kinetically controlled N7-alkylation using Lewis acids. | SnCl4 catalyzes the direct N7-tert-alkylation of 6-substituted purines. nih.govacs.org |
Green Chemistry Principles and Sustainable Synthetic Approaches
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of purine derivatives to minimize environmental impact and improve efficiency. researchgate.net These approaches focus on the use of safer solvents, catalytic methods, and energy-efficient reaction conditions.
The development of catalytic systems for purine synthesis has been a major focus of green chemistry efforts. These systems often reduce the need for stoichiometric reagents, leading to less waste. For example, palladium-catalyzed cross-coupling reactions are used for C-C and C-N bond formation on the purine scaffold. researchgate.net
Solvent-free reaction conditions represent a significant step towards more sustainable synthesis. rsc.org These reactions, often conducted by heating a mixture of neat reactants, can lead to higher yields, shorter reaction times, and simplified purification procedures. The C-N coupling of unprotected 6-chloropurine nucleosides with N-heterocycles has been successfully achieved under solvent- and catalyst-free conditions, showcasing a highly efficient and environmentally friendly method. rsc.org
Microwave and ultrasound irradiation are powerful tools in green chemistry for accelerating organic reactions. ingentaconnect.com Microwave-assisted organic synthesis (MAOS) has been widely employed for the synthesis of purine derivatives, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. ingentaconnect.comnih.govrsc.orgacs.orgnih.gov The regioselective alkylation of purines can be significantly improved under microwave irradiation, favoring the formation of the desired N9-isomer with reduced by-product formation. ub.edu
Ultrasound-assisted synthesis also offers benefits such as enhanced reaction rates and yields. The application of these energy sources aligns with green chemistry principles by improving energy efficiency.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient, making them a cornerstone of green chemistry. researchgate.netnih.gov MCRs have been developed for the synthesis of the purine scaffold itself, often from simple, prebiotically plausible starting materials. nih.govacs.org These strategies allow for the rapid generation of molecular complexity and the creation of diverse purine libraries from readily available building blocks. nih.gov For instance, a three-component reaction of aminomalononitrile, urea, and α-amino acid methyl esters can be used to construct C(8)-substituted purine derivatives. nih.gov
Combinatorial and Parallel Synthesis Techniques for the Generation of Purine Libraries
Combinatorial and parallel synthesis techniques have become indispensable in drug discovery for the rapid generation of large libraries of compounds for high-throughput screening. google.com The purine scaffold, with its multiple points of diversity (typically at the C2, C6, N7, and N9 positions), is well-suited for these approaches. acs.orgacs.org
Both solid-phase and solution-phase parallel synthesis methods have been successfully applied to create extensive libraries of substituted purines. nih.govgoogle.comacs.org In solid-phase synthesis, the purine core or a precursor is attached to a resin, allowing for sequential reactions and easy purification by simple filtration and washing. acs.org This has been used to generate libraries of 2,6,9-trisubstituted purines. nih.govsemanticscholar.org
Parallel solution-phase synthesis is also a powerful technique, particularly for generating larger quantities of compounds. acs.orgacs.org This approach involves running multiple reactions simultaneously in separate reaction vessels, often in a microtiter plate format. google.com These methods have enabled the synthesis of libraries with hundreds of unique, fully substituted purine analogues, which are invaluable for structure-activity relationship (SAR) studies and the discovery of new lead compounds. acs.orgacs.org The use of microwave-assisted synthesis in combination with parallel synthesis has further expedited the creation of diverse purine libraries. acs.orgnih.gov
Reactivity, Transformations, and Mechanistic Studies of 9 Benzyl 2 Chloro 9h Purin 6 Ol Derivatives
Nucleophilic Aromatic Substitution Reactions on the Purine (B94841) Core
The purine ring system is susceptible to nucleophilic aromatic substitution (SNAr) reactions, which are fundamental for introducing a variety of functional groups onto the heterocyclic core. researchgate.net
Reactivity at C2, C6, and C8 Positions of the Purine Ring
The reactivity of the C2, C6, and C8 positions of the purine ring towards nucleophilic attack is influenced by the nature of the leaving group and the reaction conditions. In di- or trihalogenated purines, these reactions can occur with chemo- and regioselectivity. researchgate.net Generally, the C6 position is the most reactive site for nucleophilic substitution. researchgate.net
For instance, in 2,6-dihalopurines, the substitution pattern can be controlled. The reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid results in the selective formation of 9-benzyl-2-chloro-6-phenylpurine. researchgate.net Conversely, if the starting material is 9-benzyl-6-chloro-2-iodopurine, the Suzuki-Miyaura coupling selectively occurs at the C2 position to yield 9-benzyl-6-chloro-2-phenylpurine. researchgate.net This highlights the differential reactivity of halogen substituents at various positions.
Amination, Selenylation, and Thiolation Reactions on Purine Scaffolds
Nucleophilic substitution reactions are widely employed to introduce nitrogen, selenium, and sulfur nucleophiles at the C6 position of the purine scaffold.
Amination: The chlorine atom at the C6 position can be displaced by amines to form N-substituted purine derivatives. For example, 6-chloropurine (B14466) can react with 2,3-dihydrofuran, and the resulting intermediate, 6-chloro-9-(oxolan-2-yl)-9H-purine, can then react with amines like 2-methoxybenzylamine (B130920) to yield N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine. nih.gov This demonstrates a common strategy for creating 6-aminopurine derivatives.
Thiolation: Thiopurine and its analogs can be synthesized through the reaction of a chloropurine with a thiol. For instance, the synthesis of 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine involves the reaction of 2-amino-9H-purine-6-thiol with benzyl (B1604629) bromide in the presence of a base. nih.govresearchgate.net
Selenylation: While specific examples for the direct selenylation of 9-benzyl-2-chloro-9H-purin-6-ol were not found in the provided search results, the general principle of nucleophilic substitution suggests that selenium nucleophiles could be introduced at the electrophilic centers of the purine ring, analogous to amination and thiolation reactions.
Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-nitrogen bonds on the purine core, offering a versatile approach to a wide range of derivatives. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)
Palladium catalysts are extensively used in cross-coupling reactions to form C-C bonds. nih.govlibretexts.org
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. libretexts.orglibretexts.org It is known for its mild reaction conditions and tolerance of various functional groups. researchgate.netlibretexts.org In the context of purine chemistry, the Suzuki-Miyaura reaction of 9-benzyl-2,6-dichloropurine with phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine. researchgate.net The reaction conditions can be tuned; for example, anhydrous toluene (B28343) is often preferred for electron-rich boronic acids, while aqueous DME is suitable for electron-poor arylboronic acids. researchgate.net
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. While organotin reagents are often toxic, this method provides another avenue for C-C bond formation on the purine scaffold. libretexts.org
| Reaction | Catalyst | Reactants | Product | Key Features |
| Suzuki-Miyaura | Palladium complexes | 9-benzyl-2,6-dichloropurine, Phenylboronic acid | 9-benzyl-2-chloro-6-phenylpurine | Good regioselectivity, mild conditions. researchgate.net |
| Suzuki-Miyaura | Palladium complexes | 9-benzyl-6-chloro-2-iodopurine, Phenylboronic acid | 9-benzyl-6-chloro-2-phenylpurine | Selective reaction at the C2 position. researchgate.net |
| Stille | Palladium complexes | Organotin compound, Organic halide | C-C coupled product | Alternative to Suzuki-Miyaura for C-C bond formation. libretexts.org |
Nickel and Iron-Catalyzed Cross-Coupling Methodologies
In addition to palladium, nickel and iron catalysts have emerged as effective and often more sustainable alternatives for cross-coupling reactions. nih.govd-nb.infoprinceton.edu
Nickel-Catalyzed Reactions: Nickel catalysts are capable of facilitating a variety of cross-coupling reactions, including those involving benzyl chlorides and simple olefins in Heck-type reactions. mit.edu Nickel-catalyzed cross-electrophile coupling reactions between benzyl alcohols and aryl halides have also been developed. nii.ac.jp These reactions can proceed under mild conditions and offer a way to form C-C bonds with a broad substrate scope. nih.govnih.gov
Iron-Catalyzed Reactions: Iron, being abundant and non-toxic, is an attractive metal for catalysis. princeton.edu Iron-catalyzed cross-coupling reactions of aryl Grignard reagents with aryl chlorides and tosylates have been developed, often employing N-heterocyclic carbene (NHC) ligands. a-star.edu.sg These reactions can provide good to excellent yields of biaryl products. a-star.edu.sg Iron catalysts have also been used for the coupling of alkyl halides with aryl Grignard reagents.
| Catalyst Metal | Reaction Type | Reactants | Key Features |
| Nickel | Heck-Type | Benzyl chlorides, Olefins | Forms functionalized allylbenzene (B44316) derivatives. mit.edu |
| Nickel | Cross-Electrophile Coupling | Benzyl alcohols, Aryl halides | Broad substrate scope, mild conditions. nii.ac.jp |
| Iron | Kumada Coupling | Aryl Grignard reagents, Aryl chlorides/tosylates | Sustainable alternative to palladium, often uses NHC ligands. a-star.edu.sg |
| Iron | Cross-Coupling | Alkyl halides, Aryl Grignard reagents | Effective for forming alkyl-aryl bonds. |
Copper-Mediated N-Arylation Reactions
Copper-catalyzed N-arylation provides an efficient method for forming carbon-nitrogen bonds. This approach is particularly valuable for the N-arylation of nitrogen heterocycles and the amidation of aryl halides. organic-chemistry.org A notable system employs air-stable CuI with a diamine ligand, which can operate at room temperature and is compatible with substrates that may be problematic for palladium-catalyzed methods. organic-chemistry.org This offers a cost-effective and experimentally simple alternative for creating N-aryl purine derivatives. organic-chemistry.org
C-N Coupling Reactions under Catalyst- and Solvent-Free Conditions
The development of environmentally benign synthetic methods is a significant focus in modern chemistry. In this context, C-N cross-coupling reactions that proceed without the need for a catalyst or solvent are particularly noteworthy. Research has demonstrated the feasibility of such reactions for the synthesis of C6-azolyl purine nucleosides. rsc.org This approach involves the direct coupling of unprotected 6-chloropurine nucleosides with various N-heterocycles. rsc.org The reactions are conducted under solvent- and catalyst-free conditions, offering a simple and environmentally friendly alternative to traditional methods. rsc.org
These reactions typically proceed in high yields, providing a straightforward route to a range of N-substituted purine derivatives. The absence of a catalyst minimizes the risk of metal contamination in the final products, which is a crucial consideration in the synthesis of biologically active molecules. Furthermore, the elimination of solvents reduces waste and simplifies the purification process. While specific examples detailing the use of this compound in this exact transformation are not prevalent, the general methodology established for 6-chloropurine derivatives suggests its potential applicability. The N9-benzyl group is not expected to interfere with the C-N coupling at the C6 position.
A variety of N-heterocycles can be employed as coupling partners, leading to the formation of diverse C6-azolyl purine derivatives. This method's simplicity and efficiency make it a valuable tool for the synthesis of compound libraries for biological screening.
Radical-Mediated Functionalization: Minisci Reactions on Purine Derivatives
The Minisci reaction, a radical-based method, has emerged as a powerful tool for the direct C-H functionalization of purines. This approach allows for the introduction of a wide array of functional groups under mild conditions, avoiding the need for pre-functionalized substrates. researchgate.netresearchgate.net
Regioselective C-H Functionalization at Purine Carbon Atoms
A significant challenge in purine chemistry is achieving regioselectivity due to the presence of multiple C-H bonds (C2-H, C6-H, and C8-H) with differing reactivities. acs.orgrsc.org Minisci-type reactions have demonstrated remarkable regioselectivity, particularly for functionalization at the C6 position of the purine core. acs.orgnih.govacs.orgrsc.org This selectivity is often influenced by the electronic properties of the purine ring and the nature of the radical species.
For instance, the direct C-H amidation of a broad range of purines, including xanthine (B1682287), guanine (B1146940), and adenine (B156593) derivatives, has been successfully achieved. nih.govacs.org These reactions are typically metal-free, operationally simple, and scalable, making them highly attractive for synthetic applications. nih.govacs.org The ability to directly functionalize the C-H bond represents a significant advantage over traditional methods that often require multi-step syntheses to install a leaving group at the desired position. nih.govacs.org
While early studies on Minisci-type reactions of purines focused on alkylations and arylations, recent advancements have expanded the scope to include amidation and hydroxyalkylation. acs.orgnih.govacs.orgacs.org The hydroxyalkylation of purines and their nucleosides at the C6 position has been achieved with high regioselectivity using alcohols as the alkylating agents in a rapid, room temperature reaction that avoids the use of metal catalysts or light. acs.orgacs.org
Below is a table summarizing the regioselective C-H functionalization of purine derivatives via Minisci-type reactions:
| Reaction Type | Position | Reagents | Conditions | Reference |
| Amidation | C6 | Amides, Persulfate | Metal-free, DMSO | nih.govacs.org |
| Hydroxyalkylation | C6 | Alcohols, TMSN₃, PhI(OCOCF₃)₂ | Metal- and light-free, Room Temp | acs.orgacs.org |
| Alkylation | C6 | Carboxylic Acids, AgNO₃, (NH₄)₂S₂O₈ | Acidic conditions | wikipedia.org |
| Arylation | C8 | Aryl iodides, Pd catalyst, CuI, Cs₂CO₃ | High temperature | nih.govnih.gov |
Mechanistic Insights into Radical Purine Transformations
The mechanism of the Minisci reaction on purines involves the generation of a nucleophilic radical species that subsequently attacks the electron-deficient purine ring. researchgate.netresearchgate.netwikipedia.org The reaction is typically initiated by an oxidant, such as ammonium (B1175870) persulfate, which promotes the formation of the radical from a suitable precursor, like a carboxylic acid or an amide. nih.govacs.orgwikipedia.org
In the case of C-H amidation, the proposed mechanism begins with the deprotonation of the amide by the purine base. nih.govacs.org Concurrently, the persulfate anion decomposes to form the sulfate (B86663) radical anion, a potent oxidizing agent. nih.govacs.org This radical then engages in a single electron transfer (SET) with the deprotonated amide to generate an amidyl radical. This radical subsequently adds to the protonated purine ring, which is more susceptible to nucleophilic attack. Finally, rearomatization occurs to yield the C6-amidated purine product. nih.govacs.org
For hydroxyalkylation, a radical is generated from the alcohol, which then adds to the C6 position of the purine. The regioselectivity at C6 is a common feature in these radical reactions. acs.orgacs.org
The general mechanism for the Minisci reaction can be summarized in the following steps:
Radical Generation: An oxidizing agent initiates the formation of a carbon- or nitrogen-centered radical from a precursor molecule. wikipedia.org
Nucleophilic Attack: The generated radical attacks the protonated, electron-deficient purine ring. wikipedia.org
Rearomatization: The resulting radical cation undergoes oxidation and deprotonation to restore the aromaticity of the purine ring, yielding the functionalized product. wikipedia.org
Other Significant Chemical Transformations of the Purine Nucleus
Beyond C-H functionalization, the purine nucleus of this compound and its derivatives can undergo a variety of other important chemical transformations, leading to the synthesis of novel heterocyclic systems and other valuable compounds. rsc.org
Condensation and Cyclization Reactions for Novel Heterocyclic Ring Formation
The inherent reactivity of the purine scaffold allows for its use as a building block in the synthesis of more complex, fused heterocyclic systems. Condensation and cyclization reactions are key strategies in this regard. researchgate.netthieme-connect.dersc.org For example, pyrimidine (B1678525) derivatives, which form the core of the purine structure, can undergo cyclization to form the fused imidazole (B134444) ring, completing the purine skeleton. rsc.org
Starting from appropriately substituted pyrimidines, such as those derived from 4,6-dichloro-5-nitropyrimidine, a series of reactions including reduction of the nitro group and subsequent cyclization with aldehydes can lead to the formation of the purine ring. nih.govnih.gov The 2-chloro and 9-benzyl substituents of the target compound would be introduced in earlier or later steps of the synthesis.
Furthermore, the purine ring itself can be a substrate for annulation reactions, where an additional ring is fused onto the existing framework. These reactions often involve the functional groups at the C2, C6, and C8 positions. For instance, treatment of 6-aminopyrimidines with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can lead to Michael-type adducts that subsequently cyclize to form xanthine derivatives. rsc.org These types of reactions highlight the versatility of the purine core in constructing diverse and complex heterocyclic structures. researchgate.netthieme-connect.denih.gov
Diazotization and Coupling Reactions of Purine Derivatives
Diazotization of aminopurine derivatives provides a versatile entry point for a wide range of functional group transformations. rsc.orgresearchgate.netnih.govdspaces.orgnumberanalytics.comyoutube.com This reaction typically involves the conversion of a primary amino group, for instance at the C2 or C6 position of the purine ring, into a diazonium salt. The resulting diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles.
For example, nonaqueous diazotization of aminopurine nucleosides using reagents like tert-butyl nitrite (B80452) in the presence of a halide source (e.g., TMS-Cl, TMS-Br) allows for the efficient synthesis of the corresponding halopurines. nih.gov This method is particularly useful for introducing chloro and bromo substituents at the C6 position of the purine ring. nih.gov
The diazonium salts can also participate in coupling reactions, most notably azo coupling, with electron-rich aromatic compounds to form colored azo compounds. numberanalytics.comyoutube.com These reactions typically occur under mild conditions and are sensitive to the pH of the reaction medium. numberanalytics.com While the primary application of diazotization in purine chemistry is often for deaminative functionalization, the potential for coupling reactions exists, offering another avenue for the synthesis of novel purine derivatives. researchgate.netdspaces.org
Mechanistic Investigations of Purine Reaction Pathways
The study of reaction mechanisms in purine chemistry is fundamental to understanding their biological roles and developing new therapeutic agents and materials. Mechanistic investigations provide critical insights into the transformation of purine scaffolds, revealing the intricate pathways, intermediates, and transition states that govern their reactivity. These studies encompass a range of environments, from enzymatic catalysis within biological systems to reactions on solid surfaces for materials science applications. acs.orgnih.gov The purine ring system, a heterocyclic aromatic structure, possesses multiple nitrogen atoms that can act as Lewis bases and sites for substitution, influencing its reaction pathways. acs.org Understanding these mechanisms allows for the targeted design of molecules with specific properties, leveraging the unique electronic and structural features of the purine core.
The elucidation of reaction intermediates and transition states is crucial for a complete understanding of how purine derivatives react. For many purine transformations, particularly in enzymatic and nucleophilic substitution reactions, the mechanism proceeds through charged, high-energy species.
Key Research Findings:
Ribooxocarbenium Ion Character: In enzymatic reactions catalyzed by enzymes like purine nucleoside phosphorylase (PNP), the mechanism is often SN1-like, involving a transition state with significant ribooxocarbenium ion character. nih.gov This indicates that the bond between the purine base and the ribose sugar breaks before the new bond is formed, creating a transient, positively charged intermediate. nih.gov The stability and nature of this transition state can vary; for instance, bovine PNP has an early SN1-like transition state, while human and malarial PNPs proceed through a more dissociative transition state. nih.gov
Synthetic Intermediates: In the de novo synthesis of purine nucleotides, the pathway involves a series of well-defined intermediates built upon a phosphoribosyl pyrophosphate (PRPP) scaffold. microbenotes.comyoutube.comresearchgate.netyoutube.com The first purine nucleotide formed is Inosine (B1671953) 5'-monophosphate (IMP), which contains the base hypoxanthine (B114508) and serves as a crucial branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). microbenotes.comyoutube.comnih.gov
Reaction Pathway Intermediates: The synthesis of substituted purines can involve various intermediates depending on the chosen synthetic route. For example, the reaction of 5-amino-4-cyanoformimidoyl imidazoles with cyanamide (B42294) proceeds through an N-cyanoimidoyl cyanide intermediate, which then undergoes intramolecular cyclization. rsc.org
For a molecule such as This compound , the 2-chloro group makes the C2 position highly susceptible to nucleophilic aromatic substitution. The mechanism of such a substitution would likely proceed through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of a nucleophile on the electron-deficient purine ring. The stability of this intermediate is influenced by the electron-withdrawing nature of the purine core itself. The benzyl group at the N9 position sterically hinders this position and prevents it from participating in reactions common to naturally occurring nucleosides, such as enzymatic cleavage by phosphorylases. nih.gov
Table 1: Key Intermediates and Transition States in Purine Reactions
| Intermediate/Transition State | Reaction Type | Description | Relevant Enzymes/Conditions |
| Ribooxocarbenium Ion | Enzymatic Nucleoside Cleavage | A high-energy, cationic transition state where the glycosidic bond is cleaved before nucleophilic attack. nih.gov | Purine Nucleoside Phosphorylase (PNP) nih.gov |
| Inosine 5'-monophosphate (IMP) | De Novo Biosynthesis | The first fully formed purine nucleotide, serving as a precursor to AMP and GMP. microbenotes.comnih.gov | ATIC (bifunctional enzyme) researchgate.net |
| 5-Phosphoribosyl-1-pyrophosphate (PRPP) | De Novo Biosynthesis | An activated form of ribose-5-phosphate (B1218738) that serves as the foundation for building the purine ring. youtube.comyoutube.com | PRPP Synthetase youtube.com |
| Meisenheimer Complex | Nucleophilic Aromatic Substitution | A resonance-stabilized anionic intermediate formed by the attack of a nucleophile on an electron-poor aromatic ring. | Applicable to reactions at the C2 position of 2-chloropurines. |
| N-cyanoimidoyl cyanide | Chemical Synthesis | An intermediate formed during the synthesis of 2-amino-6-cyano-purine from imidazole precursors. rsc.org | Acetic acid, DMSO rsc.org |
Enzymes that metabolize purines are essential for cellular function, controlling the synthesis, degradation, and recycling of nucleotides. nih.govnih.govnih.gov These enzymatic reactions are highly specific and efficient, often involving complex multi-enzyme structures known as purinosomes. nih.govmdpi.com
Key Research Findings:
De Novo Synthesis Pathway: This pathway constructs purine nucleotides from simple precursors like amino acids and CO2. microbenotes.comnih.gov It involves a sequence of ten reactions catalyzed by six enzymes, which can assemble into a multi-enzyme complex called the purinosome to enhance metabolic flux. researchgate.netmdpi.com The pathway begins with PRPP and culminates in the synthesis of IMP. microbenotes.comnih.gov
Salvage Pathways: These pathways are energetically favorable, recycling purine bases and nucleosides from the degradation of nucleic acids. nih.govmdpi.com Key enzymes include hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts hypoxanthine and guanine back into nucleotides, and adenine phosphoribosyltransferase (APRT). microbenotes.commdpi.com
Purine Nucleoside Phosphorylase (PNP): This enzyme catalyzes the reversible phosphorolytic cleavage of the glycosidic bond in purine nucleosides (like inosine and guanosine) to form the respective purine base and ribose-1-phosphate. nih.govmdpi.commdpi.com The mechanism proceeds through a dissociative SN1-like transition state. nih.gov
IMP Dehydrogenase (IMPDH): This enzyme catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), a key step in the synthesis of GMP. youtube.comyoutube.com It is a target for immunosuppressive drugs. youtube.com
The structure of This compound significantly influences its potential interactions with purine-metabolizing enzymes. The absence of a ribose group at the N9 position, which is instead occupied by a benzyl group, means it cannot be a substrate for enzymes like purine nucleoside phosphorylase (PNP) or adenosine kinase, which specifically recognize the N9-ribosyl linkage. nih.govnih.gov However, the core purine scaffold could potentially interact with other enzymes. The 2-chloro substituent could make it an inhibitor or a substrate for enzymes that catalyze reactions at this position, while the 6-ol/6-oxo tautomerism is a feature shared with natural purines like guanine and hypoxanthine, suggesting potential recognition by enzymes that bind these bases.
Table 2: Key Enzymes in Purine Scaffold Transformations
| Enzyme | Abbreviation | Reaction Catalyzed | Pathway |
| PRPP Amidotransferase | PPAT | Converts PRPP to 5-phosphoribosylamine; the committed step in de novo synthesis. microbenotes.comresearchgate.net | De Novo Synthesis |
| IMP Dehydrogenase | IMPDH | Catalyzes the NAD-dependent oxidation of IMP to XMP. youtube.comyoutube.com | De Novo Synthesis |
| Hypoxanthine-guanine phosphoribosyltransferase | HGPRT | Salvages hypoxanthine and guanine by converting them to IMP and GMP, respectively. microbenotes.commdpi.com | Salvage Pathway |
| Purine Nucleoside Phosphorylase | PNP | Reversibly cleaves inosine and guanosine to their respective bases and ribose-1-phosphate. nih.govnih.gov | Salvage/Catabolism |
| Adenosine Deaminase | ADA | Catalyzes the deamination of adenosine to inosine. nih.govmdpi.com | Catabolism |
| Xanthine Oxidase | XO | Catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. nih.govmdpi.com | Catabolism |
The interaction of purine molecules with solid surfaces is a field of growing interest, particularly for the development of biosensors, molecular electronics, and understanding biomineralization. The mechanism of adsorption depends on the nature of the surface and the functional groups on the purine ring. acs.orgacs.org
Key Research Findings:
Adsorption on Germanium (Ge) Surfaces: Studies using scanning tunneling microscopy (STM) on Ge(100) surfaces have revealed specific adsorption mechanisms for purine. acs.orgacs.org Purine molecules were found to spontaneously adsorb via double dative bonding, where both the N1 and N7 ring nitrogen atoms donate charge to neighboring Germanium atoms. acs.org Following this initial bonding, two pathways are possible: bonding between the C8 carbon and a Ge atom, or dissociation of the N9-H bond. acs.org
Potential Adsorption Mechanisms: For a generic purine molecule on a reactive surface like Ge(100), three primary reaction mechanisms are considered: (1) a cycloaddition reaction at a C=C double bond, (2) a Lewis acid-base reaction between a nitrogen atom and a surface atom, and (3) an N-H dissociation reaction. acs.org
Adsorption on Metal Surfaces: The adsorption of related heterocyclic molecules like pyridine (B92270) has been studied on various metal surfaces (Cu, Ag, Au, Pt). researchgate.net The nature of the bonding can range from weak physisorption to strong chemisorption, depending on the metal. researchgate.net The adsorption energy and geometry are highly dependent on the specific metal and the inclusion of van der Waals forces in theoretical calculations. researchgate.net
The surface adsorption behavior of This compound would be dictated by its unique set of functional groups. The N1, N3, and N7 nitrogen atoms are all potential sites for Lewis acid-base interactions with a surface. acs.org However, the large benzyl group at N9 would create significant steric hindrance, likely influencing the molecule's orientation on the surface and potentially preventing the N7 and C8 positions from participating in bonding as seen with unsubstituted purine. acs.org The N9 position itself is blocked from participating in dissociative reactions. The 6-oxo group offers a site for hydrogen bonding, and the 2-chloro group could potentially interact with certain surfaces or even undergo surface-catalyzed substitution reactions.
Table 3: Adsorption Characteristics of Purine on a Ge(100) Surface
| Feature | Description |
| Primary Bonding Mechanism | Double dative bonding involving N1 and N7 nitrogen atoms donating charge to surface Ge atoms. acs.org |
| Subsequent Reaction Pathways | 1. Bonding between C8 and a surface Ge atom. 2. N9-H bond dissociation. acs.org |
| Adsorption Pattern | At low coverage, molecules adsorb randomly. At saturation, they form an ordered monolayer with a c(4 × 2) structure. acs.org |
| Stabilization | The surface Ge atom can donate an electron to stabilize the purine resonance structure, particularly when zwitterions are formed. acs.org |
9 Benzyl 2 Chloro 9h Purin 6 Ol As a Versatile Chemical Scaffold and Synthetic Precursor
Integration into Complex Molecular Architectures
The structure of 9-Benzyl-2-chloro-9H-purin-6-ol makes it an excellent building block for the construction of more intricate molecular frameworks. The benzyl (B1604629) group at the N9 position not only influences the compound's solubility and electronic properties but also serves as a key feature in the design of molecules targeting specific biological pathways. The chlorine atom at the C2 position and the hydroxyl group at the C6 position (often derived from a 2,6-dichloro precursor) provide reactive handles for further chemical modifications.
A common synthetic strategy involves the use of the related precursor, 9-benzyl-2,6-dichloro-9H-purine, which can be selectively functionalized. For instance, the chlorine at the C6 position is more reactive than the one at the C2 position, allowing for sequential substitutions to build molecular complexity. This precursor is synthesized from 2,6-dichloropurine (B15474) and benzyl bromide. The resulting 9-benzyl-2,6-dichloro-9H-purine can then be converted to this compound.
This scaffold has been instrumental in the synthesis of various biologically active compounds. For example, derivatives of 9-benzylpurine have been investigated for their antimycobacterial properties. nih.gov Specifically, the presence of a chlorine atom at the 2-position of the purine (B94841) ring was found to enhance the antimycobacterial activity of 9-benzyl-6-(2-furyl)purines. nih.gov This highlights the importance of the 2-chloro-9-benzylpurine core in the design of new therapeutic agents.
The integration of this scaffold into larger molecules often involves coupling reactions at the C2 and C6 positions. These reactions allow for the introduction of a wide variety of substituents, leading to the generation of complex molecules with tailored properties.
Role in the Design and Synthesis of Diverse Chemical Libraries
The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. The structural features of this compound make it an ideal scaffold for combinatorial chemistry and the generation of diverse libraries of purine derivatives. nih.gov
By systematically varying the substituents at the reactive positions of the purine ring, a vast number of unique compounds can be synthesized from a common precursor. For example, a library of 9-alkyl-8-benzyl-9H-purin-6-ylamine derivatives was successfully synthesized, demonstrating the utility of the purine scaffold in combinatorial chemistry. nih.gov Although this example features a different substitution pattern, the underlying principle of using a core purine structure to generate a library of related compounds is directly applicable.
The synthesis of such libraries often employs solution-phase or solid-phase techniques, allowing for the rapid and efficient production of a large number of compounds. The resulting libraries can then be screened against a variety of biological targets to identify lead compounds for further development.
Development of Novel Methodologies for Scaffold Functionalization and Diversification
The versatility of the this compound scaffold has spurred the development of novel synthetic methodologies aimed at its functionalization and diversification. derpharmachemica.comontosight.ai These methods provide chemists with powerful tools to modify the purine core and introduce a wide range of chemical functionalities.
One important class of reactions is transition metal-catalyzed cross-coupling. For instance, the Stille coupling has been used to introduce a furyl substituent at the 6-position of the purine ring. nih.gov Another significant advancement is the direct regioselective C-H cyanation of purines, which allows for the introduction of a cyano group with moderate to excellent yields.
The synthesis of various derivatives often starts from 9-benzyl-2,6-dichloropurine. derpharmachemica.com The differential reactivity of the two chlorine atoms allows for selective substitution reactions. For example, the C6-chloro atom can be displaced by a nucleophile, followed by a different substitution at the C2-chloro position. This stepwise approach enables the synthesis of a wide array of disubstituted purines with precise control over the substitution pattern.
Recent advancements in catalysis, such as photoredox catalysis, are also being applied to the functionalization of purine and other nucleoside derivatives, further expanding the toolbox for scaffold diversification. acs.org
Table 1: Methodologies for Functionalization of the Purine Scaffold
| Methodology | Description | Application Example | Reference |
|---|---|---|---|
| N-Benzylation | Introduction of a benzyl group at the N9 position of the purine ring. | Synthesis of 9-benzyl-2,6-dichloropurine from 2,6-dichloropurine and benzyl chloride. | derpharmachemica.com |
| Stille Coupling | Palladium-catalyzed cross-coupling reaction to introduce aryl or vinyl groups. | Synthesis of 9-benzyl-6-(2-furyl)purines. | nih.gov |
| Nucleophilic Aromatic Substitution | Displacement of a chloro substituent by a nucleophile. | Reaction of 9-benzyl-2,6-dichloropurine with amines or other nucleophiles. | derpharmachemica.com |
| C-H Cyanation | Direct introduction of a cyano group onto the purine ring. | Regioselective cyanation of purine derivatives. |
Contribution to the Broadening of Chemical Space within Purine Derivatives
The exploration of chemical space is a critical endeavor in the quest for new drugs and materials. By providing a versatile and readily modifiable scaffold, this compound and its precursors have significantly contributed to the expansion of the chemical space of purine derivatives.
The ability to introduce a wide variety of substituents at multiple positions on the purine ring allows for the creation of a vast and diverse collection of molecules. This diversity is crucial for increasing the probability of finding compounds with desired biological activities or material properties. The modifications can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. ontosight.ai
The synthesis of libraries based on the 9-benzylpurine scaffold has led to the discovery of compounds with a range of biological activities, including antimycobacterial and potential antiviral and anticancer properties. nih.gov This demonstrates the power of this scaffold to generate novel chemical entities that can address unmet medical needs. The continued development of new synthetic methods will undoubtedly lead to a further expansion of the chemical space accessible from this versatile precursor, paving the way for future discoveries. acs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 9-Benzyl-2-chloro-9H-purin-6-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the C2 position of purine derivatives. For example, chlorination of 9-benzyl-6-hydroxypurine using POCl₃ or PCl₅ under reflux conditions (80–100°C) in anhydrous DMF or DCM yields the target compound. Optimization includes controlling stoichiometry (e.g., 1:3 molar ratio of purine to chlorinating agent) and reaction time (4–6 hours). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate high-purity product (>95%) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H-NMR (DMSO-d₆) shows characteristic peaks: δ 8.35 ppm (s, 1H, C8-H), δ 5.65 ppm (s, 2H, benzyl CH₂), and aromatic protons (δ 7.2–7.4 ppm). ¹³C-NMR confirms the benzyl group (δ 45.2 ppm, CH₂) and purine carbons (δ 152–160 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺) at m/z 275.7 (C₁₂H₁₀ClN₅O) confirms molecular weight .
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond angles and packing interactions, with R-factor <0.05 .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., acetylcholinesterase inhibition) may arise from:
- Structural variations : Compare substituent effects (e.g., piperidine vs. benzyl groups). For example, 9-(1-benzylpiperidin-4-yl) analogs show higher AChE inhibition (>10% at 100 μM) than non-substituted derivatives .
- Assay conditions : Standardize protocols (e.g., enzyme concentration, incubation time).
- Data normalization : Use positive controls (e.g., donepezil) and correct for solvent interference (DMSO <1% v/v) .
- Table 1 : Comparative AChE Inhibition of Derivatives
| Substituent at C9 | Inhibition (%) at 100 μM | Reference |
|---|---|---|
| Benzyl | 8.2 | |
| 1-(4-Fluorobenzyl)piperidin-4-yl | 12.5 | |
| Oxolane-methyl | 6.7 |
Q. How can crystallographic software (e.g., SHELX, Mercury) elucidate the conformational stability of this compound?
- Methodological Answer :
- SHELXL Refinement : Analyze anisotropic displacement parameters to identify thermal motion in the benzyl group. Use TWIN/BASF commands for twinned crystals .
- Mercury Visualization : Map void spaces (≥5 ų) to assess packing efficiency. Compare Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯Cl contacts) .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond distortions (>0.02 Å) in the purine ring .
Q. What computational methods are suitable for structure-activity relationship (SAR) studies of this compound analogs?
- Methodological Answer :
- Docking Simulations (AutoDock Vina) : Dock analogs into AChE (PDB: 4EY7) to predict binding modes. Focus on π-π stacking with Trp286 and hydrogen bonding to Glu199 .
- QSAR Modeling : Use Gaussian09 to calculate descriptors (e.g., HOMO/LUMO energies, logP). Partial least squares (PLS) regression links Cl-substitution to enhanced lipophilicity (logP >2.5) and activity .
Data Contradiction Analysis
Q. Why do some studies report poor solubility of this compound in aqueous buffers despite moderate logP values?
- Methodological Answer : Apparent solubility contradictions arise from:
- Polymorphism : Crystalline vs. amorphous forms (e.g., Form I melts at 180°C with low aqueous solubility vs. Form II at 165°C with 2× solubility). Use DSC/PXRD to characterize phases .
- Self-association : Aggregation in PBS (pH 7.4) detected via dynamic light scattering (DLS). Add co-solvents (5% PEG-400) to stabilize monomeric forms .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
